molecular formula C9H17N3O5 B13126411 (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid

Katalognummer: B13126411
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: BUNXTVRSILMUMS-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is a dipeptide composed of two amino acids: lysine and aspartic acid. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in protein synthesis and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid typically involves the coupling of lysine and aspartic acid. This can be achieved through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of deprotection and coupling, followed by purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Carbodiimides (e.g., DCC, EDC) for amide bond formation, often in the presence of catalysts like N-hydroxysuccinimide (NHS).

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.

    Biology: Plays a role in protein synthesis and can be used to study enzyme-substrate interactions.

    Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond formation, influencing various biochemical pathways. Its molecular structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanoic acid: Similar structure but with a shorter carbon chain.

    (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is unique due to its specific combination of lysine and aspartic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C9H17N3O5

Molekulargewicht

247.25 g/mol

IUPAC-Name

(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C9H17N3O5/c10-5(8(14)15)2-1-3-12-7(13)4-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1

InChI-Schlüssel

BUNXTVRSILMUMS-WDSKDSINSA-N

Isomerische SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)C[C@@H](C(=O)O)N

Kanonische SMILES

C(CC(C(=O)O)N)CNC(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.